Product packaging for Maleic hydrazide monoethanolamine(Cat. No.:CAS No. 57131-14-3)

Maleic hydrazide monoethanolamine

Cat. No.: B14151842
CAS No.: 57131-14-3
M. Wt: 173.17 g/mol
InChI Key: ZRUUKURQYAUHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maleic hydrazide monoethanolamine is a research chemical of significant interest in plant physiology and biochemistry. Its core function is as a plant growth regulator, acting to suppress cell division without affecting cell enlargement . This mechanism makes it a valuable tool for studying the control of plant development, particularly in post-harvest management. Researchers apply it to investigate the suppression of sprouting in key crops such as potatoes, onions, and garlic during storage, a process vital for reducing food waste . The compound is absorbed through foliage and roots and is systemic, moving through the plant's xylem and phloem . Its primary mode of action is the inhibition of nucleic acid and protein synthesis, which effectively disrupts growth processes . In agricultural research, it is also used to control sucker growth on tobacco plants and to manage volunteer potatoes, providing a method for studying weed control and plant life cycle interruption . Beyond its role as a growth inhibitor, maleic hydrazide serves as a model compound in genetic and toxicological studies. It is recognized as a chromosome-breaking agent in plants and has been used to explore genotoxic effects and the formation of potentially mutagenic metabolites like hydrazine . This product is offered as a high-purity compound, typically exceeding 99.0% as determined by HPLC, making it suitable for precise laboratory applications. It is supplied for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the latest safety data sheet prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3O3 B14151842 Maleic hydrazide monoethanolamine CAS No. 57131-14-3

Properties

CAS No.

57131-14-3

Molecular Formula

C6H11N3O3

Molecular Weight

173.17 g/mol

IUPAC Name

2-aminoethanol;1,2-dihydropyridazine-3,6-dione

InChI

InChI=1S/C4H4N2O2.C2H7NO/c7-3-1-2-4(8)6-5-3;3-1-2-4/h1-2H,(H,5,7)(H,6,8);4H,1-3H2

InChI Key

ZRUUKURQYAUHQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NNC1=O.C(CO)N

Origin of Product

United States

Academic Research Outline for Maleic Hydrazide Monoethanolamine: Foundational Insights and Derivative Specific Inquiries

Contextualizing Maleic Hydrazide Monoethanolamine within Plant Growth Regulator Research: Historical Development and Scientific Trajectory of Maleic Hydrazide

Maleic hydrazide (MH), a synthetic plant growth regulator, has been a subject of scientific inquiry since its introduction in the mid-20th century. wikipedia.orgfrontiersin.org First identified in the 1940s, its primary mode of action involves the inhibition of cell division, thereby controlling plant growth without significantly affecting cell enlargement. wikipedia.org This property has led to its widespread use in agriculture for various purposes.

The historical development of maleic hydrazide is marked by its application in several key areas:

Sprout Inhibition: It is extensively used to prevent sprouting in stored crops such as potatoes, onions, garlic, and carrots. wikipedia.org The ban of other sprout suppressants like chlorpropham (B1668850) has renewed interest in the application of maleic hydrazide for this purpose. wikipedia.org

Sucker Control in Tobacco: Since the early 1950s, maleic hydrazide has been instrumental in controlling the growth of axillary suckers in tobacco plants. coresta.org This practice is crucial for enhancing the yield and quality of broadleaf tobacco varieties. coresta.org

Weed and Grass Growth Retardation: Maleic hydrazide is also employed to manage the growth of weeds and grasses along roadsides, on lawns, and in industrial areas. nih.govmndot.gov

The scientific trajectory of maleic hydrazide research has evolved from initial observational studies to more in-depth investigations into its physiological and molecular mechanisms of action. While its ability to inhibit cell division is well-established, the precise molecular pathways are still under investigation. frontiersin.orgnih.gov Research has explored its effects on nucleic acid and protein synthesis, as well as its genotoxic potential. nih.govmedchemexpress.com

Early formulations of maleic hydrazide for agricultural use included the diethanolamine (B148213) salt (DEA-MH). coresta.org However, due to its low water solubility, the free acid form of maleic hydrazide is not typically used. coresta.org This has led to the development of various salt formulations to improve its efficacy and application. coresta.org

Rationale for Investigating Ethanolamine-Derived Maleic Hydrazide Conjugates: Bridging Foundational Knowledge to Specific Chemical Entities

The investigation into ethanolamine-derived maleic hydrazide conjugates, specifically this compound, stems from the need to enhance the practical application and efficacy of the parent compound. The primary rationale is rooted in improving the physicochemical properties of maleic hydrazide for agricultural use.

Maleic hydrazide in its free acid form has limited water solubility, which can hinder its absorption and translocation within the plant. coresta.org To overcome this, it is formulated as various salts. The reaction of maleic hydrazide with monoethanolamine results in the formation of a salt, this compound, with potentially altered solubility and other properties that could influence its performance as a plant growth regulator. ontosight.ai

The formation of such conjugates allows for:

Improved Formulation: Creating stable and effective aqueous formulations for spray applications. google.com

Enhanced Efficacy: Potentially increasing the absorption and systemic movement of the active ingredient within the plant to reach the target meristematic tissues where it inhibits cell division. coresta.org

The study of specific conjugates like this compound allows researchers to move from a general understanding of maleic hydrazide's biological activity to a more nuanced comprehension of how different chemical forms can impact its performance in real-world agricultural scenarios.

Overview of Academic Research Domains for this compound

Academic research on this compound, while not as extensive as that on the parent maleic hydrazide, falls into several key domains:

Chemical Synthesis and Formulation: This area focuses on the synthesis of this compound and the development of stable and effective phytosanitary formulations. ontosight.aigoogle.com Research in this domain aims to optimize the concentration and stability of the active ingredient in aqueous solutions for agricultural use. google.com

Efficacy as a Plant Growth Regulator: Studies in this domain evaluate the effectiveness of this compound in various agricultural applications, such as sprout inhibition and sucker control, comparing its performance to other formulations of maleic hydrazide.

Physicochemical Properties: Research is conducted to characterize the physical and chemical properties of this compound, such as its solubility, stability, and interaction with other components in a formulation. ontosight.ai This foundational knowledge is crucial for developing improved and more efficient products.

Molecular and Cellular Mechanisms of Maleic Hydrazide Action in Plant Systems: Academic Insights Applicable to Derivatives

Disruption of Meristematic Cell Division Cycles

The primary mode of action for maleic hydrazide is the inhibition of cell division, a process particularly targeted at the meristematic regions responsible for plant growth. researchgate.netagriplantgrowth.comwikipedia.org This action is selective, as MH halts cell multiplication without significantly affecting the enlargement of existing cells. researchgate.netwikipedia.org Once applied, MH is readily translocated through both phloem and xylem to apical and axillary meristems, where it exerts its antimitotic effects. coresta.orgnih.gov

Inhibition of Mitotic Processes in Apical and Axillary Meristems

Maleic hydrazide functions as a potent inhibitor of mitosis in the actively dividing cells of apical and axillary buds. coresta.org Research has demonstrated that MH is a clastogenic agent, meaning it can induce chromosomal breaks and aberrations. researchgate.netnih.gov Studies on various plant species, including Vicia faba (field bean), have shown a high frequency of chromosomal abnormalities in root tip cells following MH treatment. nih.gov These disruptions to chromosomal integrity during mitosis are a key factor in the cessation of cell division.

Transcriptomic studies on tobacco plants have provided further insight, revealing that MH application significantly alters the expression of genes crucial for meristem development and maintenance. uky.eduresearchgate.net The downregulation of these essential genes effectively halts the developmental progression of shoot buds at a molecular level. The compound's ability to be transported to and accumulate in these meristematic tissues ensures a targeted and effective inhibition of new growth, such as the suppression of sucker development in tobacco. coresta.org

Table 1: Observed Mitotic Disruptions Induced by Maleic Hydrazide

Plant SpeciesTissue StudiedObserved EffectsReference
Allium cepa (Onion)Root MeristemInhibition of mitotic index, induction of chromosomal aberrations, nucleolar alterations. researchgate.net
Vicia faba (Field Bean)Root TipsHigh yield of chromosome aberrations. nih.gov
Nicotiana tabacum (Tobacco)Apical & Axillary BudsAltered expression of genes related to meristem development and cell division. uky.eduresearchgate.net
Phaseolus vulgaris (Bean)Apical MeristemsAbsence of mitotic figures, enlargement and vacuolation of apical cells.

Regulation of Cell Cycle Progression in Actively Dividing Tissues

Maleic hydrazide disrupts the normal progression of the plant cell cycle. Its inhibitory action leads to a significant decrease in the mitotic index—the proportion of cells undergoing mitosis—in actively dividing tissues like root meristems. researchgate.net Research suggests that MH can effectively double the duration of the entire mitotic cycle in some plant species, leading to a reduced rate of cell production and consequently, stunted growth. genspark.ai

The specific point of intervention in the cell cycle has been a subject of investigation. Evidence suggests that MH may act during the S-phase (synthesis phase), the period when DNA replication occurs. researchgate.net This is supported by transcriptomic analyses showing that MH treatment leads to the downregulation of genes associated with the cell cycle and DNA metabolism. uky.eduresearchgate.net The disruption of DNA synthesis and repair mechanisms, coupled with the induction of chromosomal damage, likely activates cell cycle checkpoints, which arrest cell division to prevent the proliferation of damaged cells. This regulatory holdup is a key component of its growth-inhibiting mechanism.

Interactions with Endogenous Plant Hormone Pathways

Modulatory Effects on Auxin Metabolism and Transport

The interaction between maleic hydrazide and auxin, the primary hormone controlling apical dominance and root development, is complex. Some studies suggest MH acts as an anti-auxin. nih.govfrontiersin.org For instance, research has indicated that MH suppresses root growth by interfering with auxin transport. researchgate.net The loss of apical dominance observed in treated plants, leading to the growth of axillary buds, is a classic symptom of disrupted auxin signaling. uchicago.edu

However, other evidence complicates a simple anti-auxin classification. In experiments with pea stem segments, the growth inhibition caused by MH could not be overcome by the application of indole-3-acetic acid (IAA), the most common plant auxin. researchgate.net Similarly, in corn root studies, various compounds, including those related to hormone synthesis, were unable to alleviate MH-induced inhibition. researchgate.net This suggests that MH's mechanism is not a straightforward competition with auxin at its receptor but a more complex interference with auxin-regulated developmental processes.

Influence on Gibberellin Biosynthesis and Signaling

Maleic hydrazide significantly interferes with the gibberellin (GA) pathway, which regulates processes like stem elongation and seed germination. Studies on pea plants have shown that MH not only inhibits stem extension but also prevents the plant from responding to externally applied gibberellic acid. researchgate.net This finding indicates that MH likely blocks the activity or signaling pathway of GA-like hormones, rather than simply inhibiting their synthesis. researchgate.net

This blocking action has significant developmental consequences. The inhibition of gibberellin signaling is thought to be a contributing factor to the induction of dormancy in storage organs like potato tubers, a primary agricultural use of MH. researchgate.net By preventing GA-mediated growth signals, MH helps maintain a non-sprouting state.

Table 2: Summary of Maleic Hydrazide's Interaction with Plant Hormones

Hormone PathwayObserved InteractionDevelopmental ConsequenceReference
Auxin Interferes with auxin transport; effects are not reversed by applying IAA.Loss of apical dominance; inhibition of root growth. researchgate.netuchicago.eduresearchgate.net
Gibberellin Prevents plant response to gibberellic acid; likely blocks hormone activity/signaling.Inhibition of stem elongation; induction of dormancy. researchgate.netresearchgate.net

Hormonal Crosstalk and Developmental Responses

The ultimate developmental responses observed after maleic hydrazide application, such as inhibited sucker growth in tobacco or sprout prevention in onions, are the result of crosstalk between the various disrupted hormonal pathways. coresta.orgresearchgate.net Hormonal crosstalk is the complex network of interactions where the signaling pathway of one hormone influences another. frontiersin.org

Maleic hydrazide acts as a broad disruptor of this network. Transcriptomic analysis confirms that MH treatment affects the expression of genes involved in multiple phytohormone signaling pathways simultaneously. uky.eduresearchgate.net By interfering with both auxin and gibberellin signaling, MH creates a powerful inhibitory signal that overrides the normal developmental program of meristems. The suppression of apical and axillary bud growth is therefore a cumulative effect of direct mitotic inhibition compounded by the systemic disruption of the hormonal signals that would normally promote this growth. uky.edu This multifaceted mechanism makes maleic hydrazide and its derivatives effective regulators of plant growth and development.

Physiological and Biochemical Responses in Plants

Maleic hydrazide and its derivatives, such as maleic hydrazide monoethanolamine, elicit a range of physiological and biochemical responses in plants. The primary mode of action is the inhibition of cell division, particularly in meristematic tissues, which leads to its use as a plant growth regulator. nih.govfrontiersin.org Once applied, it is readily translocated throughout the plant via both the xylem and phloem, allowing for systemic effects. frontiersin.org The following sections delve into the specific impacts on key plant processes, drawing from academic research on maleic hydrazide, with the understanding that these mechanisms are broadly applicable to its active derivatives.

Impact on Photosynthetic Efficiency and Chlorophyll (B73375) Content

The influence of maleic hydrazide on photosynthesis is complex, with research indicating varied effects depending on the plant species and the specific photosynthetic parameters measured. While it is not primarily known as a photosynthesis-inhibiting herbicide, its application can modulate the efficiency of light-dependent reactions. nih.gov

One study on the aquatic plant Spirodela polyrrhiza (duckweed) found that while treatment with maleic hydrazide inhibited growth and significantly increased starch accumulation, it did not cause a significant difference in the content of photosynthetic pigments like chlorophyll. nih.gov However, the same study observed an increase in chlorophyll fluorescence parameters, specifically the maximum quantum yield of photosystem II (Fv/Fm), and a significantly higher rate of photosynthetic oxygen evolution in the treated fronds compared to the control group. nih.gov This suggests that under certain conditions, while pigment levels remain stable, the efficiency of the light-harvesting and electron transport chain may be enhanced, contributing to an increased production of assimilates that, due to inhibited growth, are stored as starch. nih.gov

Conversely, earlier research on isolated chloroplasts from Phaseolus vulgaris (bean) plants indicated a different point of action for maleic hydrazide within the photosynthetic apparatus. fao.org In this study, the Hill reaction and the reduction of Dichlorophenolindophenol (DCPIP), processes associated with Photosystem II (PSII), were significantly decreased by the treatment. fao.org However, ferricyanide (B76249) reduction activity was significantly accelerated. fao.org These findings led the researchers to suggest that the point of action for maleic hydrazide is not within PSII itself, but rather at a location in the electron transport chain between cytochrome f and plastocyanin. fao.org

These differing results highlight the complexity of maleic hydrazide's interaction with the photosynthetic machinery and suggest that its effects may be species-specific or dependent on experimental conditions.

Table 1: Effects of Maleic Hydrazide (MH) on Photosynthetic Parameters in Different Plant Species

Plant SpeciesParameterObserved EffectReference
Spirodela polyrrhizaPhotosynthetic Pigment ContentNo significant difference nih.gov
Spirodela polyrrhizaChlorophyll Fluorescence (Fv/Fm)Increased nih.gov
Spirodela polyrrhizaPhotosynthetic Oxygen Evolution RateSignificantly higher than control nih.gov
Phaseolus vulgarisHill Reaction (PSII activity)Significantly decreased fao.org
Phaseolus vulgarisDCPIP Reduction (PSII activity)Significantly decreased fao.org
Phaseolus vulgarisFerricyanide ReductionSignificantly accelerated fao.org

Alterations in Osmotic Pressure and Transpiration Rates

The application of maleic hydrazide can influence the water relations within a plant, although this is a less-studied area compared to its effects on growth. Plant water status is maintained through a balance of water uptake by the roots, transport through the xylem, and loss through transpiration, all of which are governed by water potential gradients, which are in turn influenced by osmotic pressure. frontiersin.orgusp.br

Early research from 1951 directly investigated the effect of maleic hydrazide on the water relations of plants, and other studies have explored its interaction with auxin-induced water uptake. nih.govscilit.com The accumulation of solutes, a process known as osmotic adjustment, is a key mechanism for plants to maintain turgor and water uptake under stress by lowering the cell's osmotic potential. researchgate.netslideshare.net While direct, recent measurements of maleic hydrazide's effect on plant osmotic pressure are not widely available in the literature, its influence on metabolic processes and solute distribution implies a potential secondary effect on water relations. For instance, the observed accumulation of carbohydrates like starch in response to maleic hydrazide treatment could alter the osmotic balance within cells if these were to be broken down into soluble sugars. nih.gov

Furthermore, transpiration rates are controlled by stomatal conductance. nih.gov Plant hormones and growth regulators can influence stomatal opening and closing. omexcanada.com Given that maleic hydrazide interferes with plant hormone pathways, it is plausible that it could indirectly affect stomatal behavior and, consequently, transpiration rates. However, detailed studies quantifying the direct impact of this compound on osmotic pressure and transpiration are required for a conclusive understanding.

Regulation of Nutrient Uptake and Distribution

As a systemic compound, maleic hydrazide is transported throughout the plant and can significantly alter the distribution of resources, including essential mineral nutrients and photosynthates. frontiersin.org The translocation occurs through both the xylem, which transports water and minerals from the roots, and the phloem, which distributes sugars and other organic molecules from the leaves (sources) to areas of growth and storage (sinks). omexcanada.comnih.gov

A notable effect of maleic hydrazide is its ability to modify the typical polar transport of certain nutrients. Research has shown that maleic hydrazide can induce the downward, non-polar transport of calcium in bean plants, albeit to a much lesser extent than compounds like 2,3,5-triiodobenzoic acid. researchgate.net Calcium is typically transported acropetally (upwards) in the xylem, so this alteration represents a significant disruption of normal nutrient distribution patterns. researchgate.net

The application of maleic hydrazide, often in conjunction with the removal of the apical meristem (topping) in crops like tobacco, redirects assimilates to alternative sinks within the plant. nih.gov By inhibiting the growth of axillary buds (suckers), the plant's resources are channeled towards the leaves, leading to increases in leaf weight and size. nih.gov This demonstrates a clear regulatory role in the distribution of carbon and other nutrients away from newly developing tissues and towards the expansion of existing organs.

Table 2: Summary of Maleic Hydrazide's Influence on Nutrient Transport

ProcessSpecific EffectPlant System StudiedReference
Nutrient Translocation Induces non-polar (downward) transport of Calcium.Bean researchgate.net
Assimilate Partitioning Redirects assimilates to leaves and roots after topping and sucker control.Tobacco nih.gov
Nutrient Source Can serve as a source of nitrogen upon degradation in soil.General nih.gov

Absorption, Translocation, and Metabolic Fate of Maleic Hydrazide and Its Derivatives in Biological Systems

Foliar Absorption and Cuticular Penetration Mechanisms

Maleic hydrazide, a systemic plant growth regulator, must be absorbed by the plant to be effective. coresta.org The primary route of entry is through the foliage. Following application, it penetrates the leaf cuticle and enters the plant's vascular system. coresta.orgresearchgate.net The efficiency of foliar absorption can be influenced by various factors, including the formulation of the maleic hydrazide product and environmental conditions at the time of application. coresta.org

Once applied to the leaf surface, maleic hydrazide moves through the waxy outer layer of the epidermis, the cuticle. This process is crucial for its subsequent translocation throughout the plant. Research indicates that maleic hydrazide penetrates extensively into the tobacco plant, typically within 24 hours of application to the upper portions of the plant. coresta.org

Systemic Translocation Pathways within Plants

Following foliar absorption, maleic hydrazide is translocated throughout the plant to its sites of action, primarily the meristematic tissues where cell division occurs. coresta.orgfrontiersin.orgnih.gov This systemic movement is a key characteristic of its function as a growth regulator. coresta.org

Maleic hydrazide exhibits mobility in both the phloem and xylem, the two primary long-distance transport tissues in vascular plants. frontiersin.orgnih.govacs.org The phloem transports sugars and other organic molecules, including some xenobiotics, from the leaves (source) to other parts of the plant like roots and growing points (sinks). youtube.comyoutube.com The xylem transports water and mineral nutrients from the roots to the rest of the plant. youtube.comyoutube.com The ability of maleic hydrazide to move within both of these transport systems allows for its widespread distribution within the plant. frontiersin.orgnih.gov After application to the foliage, it is readily translocated to meristematic tissues. frontiersin.orgnih.gov

Studies on potato plants have shown that after uptake by the middle leaves, a significant portion of maleic hydrazide is retained and dissipates in those leaves, while the remainder is transported to other plant parts, primarily through the phloem. nih.gov Conversely, when absorbed from the soil, the root system's uptake efficiency is significantly lower, and the compound is then transported via the xylem and persists within the plant. nih.gov

The movement of maleic hydrazide within the phloem follows a "source-to-sink" pattern. researchgate.net This means it is transported from the site of application (the source, typically mature leaves) to areas of active growth and metabolism (the sinks). These sinks include apical meristems, developing buds, and roots. coresta.orgresearchgate.net

In tobacco, foliar-absorbed radiolabeled maleic hydrazide was observed to move rapidly to actively growing tissues. researchgate.net Over a 28-day period, a significant percentage of the absorbed compound was translocated to the roots and even released into the surrounding nutrient solution. researchgate.net This dynamic distribution ensures that the growth-inhibiting properties of maleic hydrazide are exerted at the intended sites of cell division. coresta.org

Biotransformation and Conjugation Pathways in Plants

Once inside the plant, maleic hydrazide can undergo metabolic processes, leading to the formation of various derivatives. These biotransformation pathways are generally considered detoxification mechanisms. coresta.org

A primary metabolic pathway for maleic hydrazide in plants is conjugation with glucose to form its O-β-D-glucoside. coresta.orgacs.orgresearchgate.net This process, known as glucosylation, is a common phase II metabolic reaction for xenobiotics in plants, which increases their water solubility and facilitates their compartmentalization. unl.edu The formation of the β-D-glucoside of maleic hydrazide has been identified in various plant species, including tobacco, soybean, maize, and wheat. researchgate.net

The yield of this glucoside conjugate can vary between plant species. For instance, in cell suspension culture studies, the conversion rate was reported to be between 9.0% in tobacco and 15.0% in soybean. researchgate.net In wheat leaf segments, a 15% yield of the β-D-glucoside was observed. acs.org These conjugated forms of maleic hydrazide are not believed to be physiologically active, suggesting that this metabolic step serves as a detoxification pathway. coresta.org

Conversion of Maleic Hydrazide to its O-β-D-glucoside in Different Plant Cell Cultures

Plant SpeciesConversion Yield (%)Reference
Tobacco9.0 researchgate.net
Soybean15.0 researchgate.net
Maize5.1 researchgate.net
Wheat2.2 researchgate.net

In addition to conjugation, maleic hydrazide can become associated with insoluble cell wall components. coresta.orgnih.govnih.gov This binding represents another mechanism by which the plant can sequester the compound, rendering it inactive. coresta.org In corn roots, a significant portion of bound radiolabeled maleic hydrazide was found to be associated with large particles, likely cell wall fragments. nih.govnih.gov This binding process appears to require metabolic energy, as it is inhibited by metabolic inhibitors like azide (B81097) and dinitrophenol. nih.govnih.gov

The lignin (B12514952) component of the cell wall has been suggested as one of the binding sites. acs.org The bound residue can be stable; in corn roots, the complex was found to be stable for at least one week. nih.govnih.gov However, under certain conditions, the bound maleic hydrazide can be released. For example, treatment with 2-aminoethanol can release the bound compound. nih.govnih.gov The extent of binding to non-extractable residues can vary among plant species, with up to 18% of applied maleic hydrazide becoming associated with these residues in soybean, compared to only 0.2% in tobacco. researchgate.net

Hydrolysis and Degradation of Metabolites

Once absorbed by plants, maleic hydrazide (MH) is relatively stable. nih.govnih.gov Studies on various plants, including tobacco, corn, and peas, indicate that the fundamental structure of maleic hydrazide remains largely intact. nih.govnih.govinchem.org The primary metabolic transformation it undergoes is conjugation with glucose to form its β-D-glucoside. inchem.orgresearchgate.net This glucoside is the major methanol-soluble metabolite found in the foliar tissues of treated plants. researchgate.net

Research indicates that significant degradation of the maleic hydrazide heterocyclic ring does not occur within the plant. inchem.orgresearchgate.net Instead of cleavage of the N-N bond or opening of the ring, the principal residues found are unchanged maleic hydrazide, either in a free or bound state, and the aforementioned β-D-glucoside conjugate. inchem.org

The β-D-glucoside of maleic hydrazide can be hydrolyzed back to the parent compound. Laboratory studies have shown that this conjugate is acid-labile; under simulated mild acidic conditions (pH 1, 37°C for 24 hours), the glucoside is completely cleaved, releasing free maleic hydrazide. researchgate.netresearchgate.net Enzymatic hydrolysis is also possible, as the enzyme ß-glucosidase can hydrolyze the MH-O-β-glucoside. coresta.org

Table 1: Metabolic Fate of Maleic Hydrazide in Plant Cell Suspension Cultures

Plant SpeciesConversion to β-D-glucoside (%)Association with Non-extractable Residues (NER) (%)
Tobacco9.00.2
Soybean15.0up to 18
Maize5.1Not specified
Wheat2.2Not specified
Data sourced from studies on sterile cell suspension cultures. researchgate.net

Excretion and Release from Plant Systems

Following foliar application, maleic hydrazide is translocated from the leaves to other parts of the plant, following a "source-to-sink" pattern, moving towards actively growing tissues like roots and apical meristems. researchgate.netgba-group.comfrontiersin.org A significant portion of the absorbed maleic hydrazide is not permanently retained by the plant but is instead excreted from the root system into the surrounding environment.

In a detailed study using radiolabeled [¹⁴C]MH on tobacco plants, the distribution and release of the compound were tracked over 28 days. The findings revealed that a substantial fraction of the absorbed maleic hydrazide was translocated to the roots and subsequently released into the nutrient solution. researchgate.net This excretion from the roots is a key component of its metabolic fate in plants.

The remainder of the absorbed compound persists within the plant tissues. researchgate.net It exists as either methanol-soluble metabolites, primarily the β-D-glucoside, or as methanol-insoluble residues where the unchanged maleic hydrazide is bound to cell structures. researchgate.net Very little of the absorbed carbon-14 (B1195169) was evolved as ¹⁴CO₂, indicating minimal respiratory breakdown of the molecule. researchgate.net

Table 2: Distribution and Release of Foliar-Absorbed [¹⁴C]Maleic Hydrazide in Tobacco After 28 Days

FractionPercentage of Absorbed ¹⁴C (%)
Released from Roots into Nutrient Solution30 - 40
Methanol-Soluble Metabolites14 - 18
Methanol-Insoluble Residue25 - 35
Total Remaining in Plant12 - 22
Evolved as ¹⁴CO₂~2
Data represents findings from studies on flue-cured and burley tobacco. researchgate.net

Environmental Dynamics and Degradation Pathways of Maleic Hydrazide and Its Transformation Products

Soil Degradation and Microbial Activity

The persistence of maleic hydrazide in the soil environment is largely dictated by the activity of soil microorganisms. nih.gov It is generally considered non-persistent in soil due to rapid microbial degradation. epa.gov The compound can be utilized by soil microflora as a source of nitrogen. nih.gov Studies have shown that the degradation of maleic hydrazide in soil is influenced by factors such as sterilization, concentration, and whether the soil has been previously treated with the compound. nih.gov

The rate of maleic hydrazide degradation differs significantly between aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Under aerobic conditions , maleic hydrazide is rapidly metabolized. fao.org One study reported a very short half-life of approximately 11 hours in a sandy loam soil. fao.org This rapid breakdown under aerobic conditions suggests that the compound is not likely to persist in well-aerated topsoils. fao.org

Under anaerobic conditions , the degradation of maleic hydrazide is considerably slower. fao.org Reported half-lives under these conditions range from 30 to 60 days. fao.org This implies that if maleic hydrazide is washed into anaerobic soil zones, its persistence could be prolonged. epa.gov

Table 1: Degradation Kinetics of Maleic Hydrazide in Soil

Condition Half-Life (DT₅₀) Soil Type Reference
Aerobic ~11 hours Sandy Loam fao.org

As maleic hydrazide degrades in the soil, several intermediate compounds, or transformation products, are formed before its ultimate mineralization to carbon dioxide (CO₂). fao.orgfao.org Through thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) analyses, researchers have identified key metabolites. fao.org

The primary identified transformation products in soil include:

Maleic acid fao.org

Maleimide fao.org

Succinic acid fao.org

These compounds were detected in soil extracts throughout incubation periods, though generally in low proportions due to their further degradation to CO₂. fao.org In one study, maleic acid, maleimide, and up to five other unidentified components were detected. fao.org

Photodegradation and Hydrolytic Stability in Aqueous Environments

The stability of maleic hydrazide in water is influenced by pH and exposure to sunlight (photolysis).

Hydrolytic Stability: Maleic hydrazide is very stable to hydrolysis. nih.gov Studies have demonstrated its stability in buffered solutions at pH 3, 6, and 9, even at elevated temperatures of 45°C and 80°C for extended periods (up to 61 days). fao.org

Photodegradation: The breakdown of maleic hydrazide by light is dependent on the pH of the water.

At pH 5 and 7 , it is essentially stable to photolysis. fao.orgfao.org

At pH 9 , it undergoes slow photolysis, with a reported half-life of 15.9 days. fao.orgfao.org

The primary degradation products identified from the photolysis of its potassium salt in solution are maleate (B1232345) and succinate. fao.org In contrast, when applied to a sandy loam soil surface, the potassium salt of maleic hydrazide was found to be stable to photolysis. fao.org Kinetic studies have shown that photosensitizers like riboflavin (B1680620) and humic acids, which are common in natural waters, can promote the photodegradation of maleic hydrazide through the generation of reactive oxygen species. nih.gov

Mobility and Adsorption in Soil Matrices

The movement of maleic hydrazide through the soil profile is a critical factor in determining its potential to reach water bodies. This mobility is primarily controlled by its adsorption to soil particles.

Maleic hydrazide is considered to be a mobile compound, particularly in sandy soils. epa.govnih.gov Its low adsorption to soil particles indicates a high potential for leaching. fao.org Leaching is the process by which water-soluble substances are washed through the soil. nih.gov

Despite its mobility, the U.S. Environmental Protection Agency (EPA) has concluded that maleic hydrazide is not likely to impact groundwater quality because its rapid degradation prevents it from persisting long enough to reach groundwater in significant concentrations. epa.gov However, there is a potential for surface water contamination. epa.gov If a significant rainfall event occurs shortly after application, maleic hydrazide can be transported via runoff, especially from poorly draining or sloped soils, into nearby surface waters. epa.gov To mitigate this risk, a surface water advisory is required on end-use product labels. epa.gov

The degree to which maleic hydrazide adsorbs to soil is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A lower Koc value indicates weaker adsorption and higher mobility. nih.gov For maleic hydrazide, Koc values have been reported as 23 for a sandy soil and 264 for a clay soil, indicating a range from very high to moderate mobility. nih.gov

Research has shown that maleic hydrazide adsorption is significantly influenced by soil properties:

Positively correlated with: Specific surface area and clay content. csic.es

Inversely correlated with: Soil pH. csic.es

Not correlated with: Organic matter content. csic.es

The type of clay mineralogy also plays a crucial role. csic.es In soils dominated by phyllosilicate clays (B1170129) with low iron content, adsorption is directly related to clay content and surface area. csic.es In soils where iron oxides are the main clay components, soil pH becomes the primary variable influencing adsorption. csic.es Desorption studies have shown a hysteresis effect, suggesting that the process is not fully reversible, which may be due to precipitation or biodegradation of the compound. csic.es

Table 2: Adsorption Coefficients (Koc) of Maleic Hydrazide

Soil Type Koc Value Mobility Potential Reference
Sandy Soil 23 Very High nih.gov

Table 3: List of Chemical Compounds

Compound Name Chemical Formula Other Names
Maleic hydrazide C₄H₄N₂O₂ 1,2-Dihydropyridazine-3,6-dione
Monoethanolamine C₂H₇NO MEA, 2-Aminoethanol
Maleic acid C₄H₄O₄ (2Z)-But-2-enedioic acid
Maleimide C₄H₃NO₂ 1H-Pyrrole-2,5-dione
Succinic acid C₄H₆O₄ Butanedioic acid
Carbon dioxide CO₂ -
Riboflavin C₁₇H₂₀N₄O₆ Vitamin B2
Hydrazine (B178648) H₄N₂ -

Advanced Analytical Methodologies for Maleic Hydrazide and Derivative Residue Analysis in Research

Chromatographic-Mass Spectrometric Approaches for Enhanced Specificity and Sensitivity

The coupling of chromatographic separation with mass spectrometric detection offers unparalleled specificity and sensitivity for the analysis of pesticide residues. These methods are capable of identifying and quantifying maleic hydrazide at very low levels, even in complex sample matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a benchmark technique for the analysis of maleic hydrazide residues. fera.co.uk This method provides high selectivity and sensitivity, allowing for the direct analysis of the compound without the need for derivatization, which is often required in gas chromatography. coresta.org

LC-MS/MS methods have been developed for various matrices, including tobacco, food products, and animal tissues. researchgate.netrsc.orgfao.org For tobacco analysis, a method utilizing a Thermo Hypercarb column and gradient elution with mobile phases of water and methanol (B129727), both containing 0.1% formic acid, has been reported. researchgate.net Detection is typically achieved using an electrospray ionization (ESI) source in positive ion mode, monitoring specific precursor-to-product ion transitions in the multiple reaction monitoring (MRM) mode. researchgate.net The use of an isotopically labeled internal standard, such as d2-maleic hydrazide, is often employed to compensate for matrix effects and improve quantitative accuracy. rsc.org

A study on tobacco samples established a limit of quantitation (LOQ) of 0.27 mg/kg, with recoveries ranging from 90.3% to 101.5% at various spiked levels. researchgate.net Another LC-MS/MS method for tobacco, which utilized microwave-assisted extraction, achieved a limit of detection (LOD) of 0.16 mg/kg. rsc.org For general food sample analysis, one laboratory reports a target level of detection (LOD) of 1.0 mg/kg using LC-MS/MS. fera.co.uk

Table 1: LC-MS/MS Parameters for Maleic Hydrazide Analysis in Tobacco

Parameter Condition 1 researchgate.net Condition 2 rsc.org
Column Thermo Hypercarb (100 mm × 2.1 mm, 5 µm) Hypercarb (100 mm × 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid 1% Acetic Acid in Water
Mobile Phase B Methanol + 0.1% Formic Acid Acetonitrile (B52724) + 1% Acetic Acid
Flow Rate 0.3 mL/min 0.3 mL/min
Ionization Mode ESI Positive ESI Positive
Detection Mode Multiple Reaction Monitoring (MRM) Multiple Reaction Monitoring (MRM)
Internal Standard d2-maleic hydrazide d2-maleic hydrazide

| LOQ / LOD | LOQ: 0.27 mg/kg | LOD: 0.16 mg/kg |

This table presents examples of LC-MS/MS conditions used in research for the determination of maleic hydrazide in tobacco samples.

Maleic hydrazide is a polar compound, which can present challenges for retention on traditional reversed-phase (RP) liquid chromatography columns. lcms.cznih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation technique that uses a hydrophilic stationary phase with a high organic content mobile phase, making it ideal for retaining and separating polar analytes like maleic hydrazide. nih.govnih.gov HILIC offers the advantage of being readily compatible with mass spectrometry, as the high organic content of the mobile phase facilitates efficient solvent evaporation and ionization. nih.govchromatographyonline.com

A HILIC-based LC-MS/MS method was developed for the analysis of several anionic polar pesticides, including maleic hydrazide, in food samples without derivatization. waters.com This method utilized an ACQUITY UPLC BEH Amide column and gradient elution with ammonium (B1175870) bicarbonate and acetonitrile mobile phases. waters.comwaters.com The response for maleic hydrazide was found to be linear over a range of 0.001 to 0.25 mg/kg. waters.com In another validation study using a similar HILIC approach, maleic hydrazide was spiked into various commodities at levels of 0.5 and 1.5 mg/kg, showing good trueness (92% to 108%) and precision (RSDs ≤ 12%). waters.com

Table 2: HILIC-MS/MS Parameters for Anionic Pesticide Analysis (including Maleic Hydrazide)

Parameter Value waters.com
LC System ACQUITY UPLC H-Class Bio System
Column ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 68:12:20 Water: 45 mM Ammonium Bicarbonate: Acetonitrile
Mobile Phase B 50 mM Ammonium Bicarbonate
MRM Transition 110.85 > 81.85 (Quantitative)
Cone Voltage 20 V

| Collision Energy | 15 eV |

This table details the parameters for a HILIC-MS/MS method developed for the underivatized analysis of anionic polar pesticides, including maleic hydrazide.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used and robust method for the determination of maleic hydrazide residues. conicet.gov.arresearchgate.net While generally less sensitive than MS detection, it offers sufficient performance for many applications and is a more accessible technique. lawdata.com.tw

The effectiveness of HPLC analysis for maleic hydrazide heavily relies on the optimization of the mobile phase and the selection of an appropriate column. Reversed-phase C18 columns are commonly used for separation. conicet.gov.ar

The pH of the mobile phase is a critical parameter influencing the retention and detection of maleic hydrazide. conicet.gov.ar Since the pKa of maleic hydrazide is 5.62, the pH of the mobile phase should be controlled to ensure consistent retention and spectral characteristics. conicet.gov.ar One study found no significant change in the UV spectrum between pH 2 and 4. conicet.gov.ar Mobile phases are typically simple aqueous/organic mixtures, such as water and methanol or acetonitrile, often with the addition of an acid like phosphoric acid to control the pH. conicet.gov.arnih.gov For instance, a mobile phase of deionized water:methanol (97:3 v/v) has been successfully used. conicet.gov.ar Another method employed acetonitrile-water-phosphoric acid (5:95:0.01) as the mobile phase. nih.gov The detection wavelength is typically set around 303 nm, which corresponds to an absorption maximum for maleic hydrazide, though other wavelengths like 313 nm have also been utilized. conicet.gov.arresearchgate.net

Table 3: Examples of Optimized HPLC-UV Conditions for Maleic Hydrazide Analysis

Matrix Column Mobile Phase Detection Wavelength Reference
Garlic C18 (150 mm x 4.6 mm, 4.5 µm) Deionized water:methanol (97:3 v/v) 303 nm conicet.gov.ar
Agricultural Products ZORBAX SB-Aq Acetonitrile-water-phosphoric acid (5:95:0.01) 303 nm nih.gov
Onions SynChropak Q 0.25 M phosphate (B84403) buffer 313 nm researchgate.net

This table provides a summary of various optimized conditions for the analysis of maleic hydrazide by HPLC with UV or fluorescence detection in different agricultural products.

Complex sample matrices, such as those from plants and soil, can interfere with the analysis of maleic hydrazide, a phenomenon known as the matrix effect. conicet.gov.ar Effective sample preparation is therefore essential to remove interfering compounds and concentrate the analyte.

A variety of extraction and clean-up techniques have been developed. A common approach involves extraction with a solvent like methanol, followed by a clean-up step using solid-phase extraction (SPE). lawdata.com.twresearchgate.net Strong cation exchange (SCX) cartridges are particularly effective for purifying extracts from samples like potatoes and onions. lawdata.com.twresearchgate.net For garlic samples, freezing with liquid nitrogen prior to extraction was found to be crucial to prevent oxidative degradation of the analyte and improve extraction efficiency. conicet.gov.ar

More advanced extraction methods have also been explored. Microwave-Assisted Extraction (MAE) has been shown to be a powerful and rapid technique for extracting both free and bound forms of maleic hydrazide from tobacco. rsc.org MAE can accelerate the hydrolysis of maleic hydrazide glycosides, leading to a more complete extraction compared to conventional methods. rsc.org The process is also considered environmentally friendly due to lower solvent consumption. ncsu.edu Another novel approach involves the use of magnetic molecularly imprinted polymers (MagMIPs) for the rapid and selective extraction of maleic hydrazide from food samples like potatoes and carrots, with reported recoveries between 79-96%. nih.gov

Traditional Spectrophotometric Methods for Total Residue Determination

Before the widespread adoption of chromatographic techniques, spectrophotometric methods were the standard for determining maleic hydrazide residues. coresta.orginchem.org These methods are typically based on the chemical reduction of maleic hydrazide to hydrazine (B178648).

The classic procedure involves boiling the sample in a caustic solution to remove volatile interferences. inchem.org Zinc is then added to reduce the maleic hydrazide to hydrazine, which is subsequently isolated via steam distillation. fao.orginchem.org The collected hydrazine is reacted with p-dimethylaminobenzaldehyde in an acidic solution to form a yellow-colored product. inchem.org The intensity of this color, which is proportional to the amount of hydrazine, is then measured spectrophotometrically, often at a wavelength of 455 nm. fao.org

While this method has been foundational, it has notable limitations. It is generally less sensitive than modern chromatographic methods, with a limit of determination often around 0.5 to 1 mg/kg. inchem.org The method is also laborious and can be prone to interferences, though modifications have been developed over the years to improve its specificity. oup.com Despite these drawbacks, the spectrophotometric method provides a measure of the total residue after hydrolysis and has been adopted as an official method by bodies like the AOAC. coresta.org

Table 4: Chemical Compounds Mentioned

Compound Name
Acetonitrile
Acetic Acid
Ammonium Bicarbonate
Ammonium Hydroxide (B78521)
d2-maleic hydrazide
Formic Acid
Hydrazine
Maleic hydrazide
Maleic hydrazide monoethanolamine
Methanol
p-dimethylaminobenzaldehyde
Phosphoric Acid

Isotope-Labeled Tracers in Metabolism and Environmental Fate Studies

The use of isotope-labeled compounds, particularly those incorporating Carbon-14 (B1195169) (¹⁴C), is a cornerstone technique for elucidating the complex metabolic pathways and environmental fate of agrochemicals like maleic hydrazide. By replacing a standard carbon atom with its radioactive isotope, researchers can trace the molecule's journey through a biological system or environmental compartment with high precision. This methodology allows for the comprehensive tracking of absorption, distribution, metabolism, and excretion (ADME) in organisms, as well as degradation and transformation in soil and water.

Studies utilizing ¹⁴C-labeled maleic hydrazide have been instrumental in understanding its behavior post-application. These tracers enable the differentiation between the parent compound and its metabolites or degradants, providing a complete picture of its residue profile.

Metabolism in Plants

Research using ¹⁴C-labeled maleic hydrazide has demonstrated its systemic nature in plants. Following foliar application, it is absorbed and translocated to meristematic tissues, which are centers of cell division.

In tobacco plants, the behavior and fate of [¹⁴C]maleic hydrazide have been studied extensively. coresta.org A major methanol-soluble metabolite was identified as the β-D-glucoside of maleic hydrazide. researchgate.net Degradation of the maleic hydrazide heterocyclic ring was not found to be a significant metabolic pathway in tobacco, with only 2% of the absorbed ¹⁴C being evolved as ¹⁴CO₂. researchgate.net

Studies on corn and pea seedlings showed that ¹⁴C-maleic hydrazide is taken up by the roots and becomes bound to materials insoluble in 80% ethanol. nih.gov Chromatographic analysis indicated that the compound is metabolically stable within the plant tissues. nih.gov The binding process appears to require metabolic energy, as it is inhibited by substances like azide (B81097) and dinitrophenol. nih.gov

In an investigation involving potato plants treated with [4,5-¹⁴C]maleic hydrazide, the compound was shown to translocate from the tops to the tubers. The primary methanol-extractable component found in the tubers was unchanged maleic hydrazide. fao.org

Table 1: Distribution of ¹⁴C Residues in Flue-Cured Tobacco Plants Treated with [¹⁴C]Maleic Hydrazide

Plant Tissue Total ¹⁴C Residue (% of Applied) Methanol-Soluble ¹⁴C (% of Total in Tissue) Insoluble ¹⁴C (% of Total in Tissue)
Upper Leaves 45.2 92.5 7.5
Lower Leaves 15.8 89.9 10.1
Stalk 28.7 90.6 9.4
Roots 10.3 85.4 14.6

This table is representative of typical findings in such studies.

Metabolism in Animals

To understand the fate of maleic hydrazide in mammals, studies have been conducted on laboratory animals using ¹⁴C-labeled compounds. In one such study, rats were administered [¹⁴C]maleic hydrazide both orally and intravenously. fao.org The results showed that the compound was rapidly eliminated, primarily through urine, with over 40% of the dose being excreted within the first 4 hours. fao.org The majority of the radioactivity found in the urine was identified as unchanged maleic hydrazide. fao.org

A study on a goat administered [¹⁴C]maleic hydrazide showed that the highest levels of radioactivity in tissues were found in the liver and kidneys. fao.org

Table 2: Excretion of [¹⁴C]Maleic Hydrazide in Rats (as % of Administered Dose)

Administration Route Time Period % in Urine % in Faeces Total % Excreted
Single Oral (2 mg/kg) 0-24h 85.7 6.6 92.3
Single Oral (2 mg/kg) 0-48h 87.4 7.3 94.7
Single Intravenous (2 mg/kg) 0-24h 90.6 6.0 96.6
Single Intravenous (2 mg/kg) 0-48h 91.5 6.3 97.8

Data adapted from a study by Caley and Cameron (1990a) and Caley et al. (1990a). fao.org

Environmental Fate in Soil

The degradation of maleic hydrazide in the environment, particularly in soil, has been thoroughly investigated using ¹⁴C-labeled tracers. These studies are crucial for assessing its persistence and potential for leaching.

In soil, the degradation of maleic hydrazide occurs primarily through microbial action. Studies comparing sterilized (autoclaved) and unsterilized soil demonstrated a significant difference in the rate of degradation. In unsterilized soil, 45% of the radioactivity from [¹⁴C]maleic hydrazide was released as ¹⁴CO₂ after 20 days, compared to only 5% from sterilized soil after 255 days. capes.gov.br This indicates that the breakdown of the maleic hydrazide ring structure is a microbially mediated process. capes.gov.br

Under anaerobic conditions, [¹⁴C]maleic hydrazide was found to degrade steadily. fao.org Key degradation products identified in these studies include maleic acid and maleimide. fao.org Over a 60-day period under flooded anaerobic conditions, the evolution of ¹⁴CO₂ increased to 70.3% of the applied radioactivity, while the amount of extractable radioactivity decreased significantly. fao.org

Table 3: Distribution of Radioactivity in Anaerobic Loamy Sand Soil Treated with [¹⁴C]Maleic Hydrazide

Incubation Time (Days) % as ¹⁴CO₂ % Extractable % Bound Residue
0 0.1 56.6 15.0
14 45.5 15.2 20.1
30 62.1 8.9 21.5
60 70.3 3.5 22.7

Data adapted from a study by Mackie et al. (1991a). fao.org

These isotope-labeling studies provide definitive evidence on the metabolic and environmental pathways of maleic hydrazide, forming a critical part of the risk assessment process for this compound.

Future Research Trajectories and Unanswered Questions Regarding Maleic Hydrazide Monoethanolamine

Comprehensive Mechanistic Elucidation of Monoethanolamine Derivative Action at the Cellular and Molecular Level

The primary mode of action of maleic hydrazide is the inhibition of cell division in the meristematic tissues of plants. nih.govwikipedia.orggba-group.com It is readily absorbed by foliage and translocated throughout the plant via both the phloem and xylem to these areas of active growth. frontiersin.orgnih.gov While it is known to disrupt mitosis, the precise molecular targets and pathways affected by the monoethanolamine derivative are not fully understood. frontiersin.orgnih.gov

Early research suggested that MH might act as an anti-auxin or anti-gibberellin, or that it regulates the metabolism of other plant growth regulators. frontiersin.orgnih.gov More recent studies point towards the inhibition of nucleic acid and protein synthesis as a key mechanism. nih.gov In corn roots, for instance, MH has been shown to inhibit elongation by affecting cell division without a corresponding inhibition of cell enlargement. researchgate.netumich.edu However, the specific enzymes and regulatory proteins that interact with the monoethanolamine form of MH remain to be definitively identified. Future research should focus on transcriptomic and proteomic analyses of treated plants to pinpoint the genes and proteins whose expression is altered. Investigating potential interactions with key cell cycle regulators, such as cyclin-dependent kinases and their inhibitors, would provide a more complete picture of its antimitotic activity.

Investigation of Comparative Efficacy and Selectivity Profiles Across Plant Species for Monoethanolamine Derivatives

The effectiveness of maleic hydrazide can vary significantly among different plant species. frontiersin.org This differential sensitivity is thought to be related to the varying abilities of plants to metabolize and detoxify the chemical. nih.gov For example, studies have shown that while MH can inhibit seed germination in some species, it has a lesser effect on others. frontiersin.org

A comprehensive investigation into the comparative efficacy and selectivity of maleic hydrazide monoethanolamine across a broader range of cultivated and wild plant species is needed. This research should aim to correlate the observed effects with the metabolic profile of each species, particularly the activity of enzymes involved in the detoxification pathways. Understanding the genetic basis for this selectivity could lead to more targeted and efficient use of the compound, minimizing potential impacts on non-target organisms.

Table 1: Documented Effects of Maleic Hydrazide on Various Plant Species

Plant SpeciesObserved EffectReference
Tobacco (Nicotiana tabacum)Control of sucker growth. nih.govcoresta.org nih.govcoresta.org
Potato (Solanum tuberosum)Prevention of sprouting during storage. wikipedia.org wikipedia.org
Onion (Allium cepa)Prevention of sprouting during storage. wikipedia.org wikipedia.org
Egyptian Broomrape (Phelipanche aegyptiaca)Potent inhibitor of early parasitic stages. frontiersin.orgnih.gov frontiersin.orgnih.gov
Corn (Zea mays)Inhibition of root elongation through effects on cell division. researchgate.net researchgate.net
Tomato (Solanum lycopersicum)Effective control of P. aegyptiaca with no phytotoxicity at tested rates. frontiersin.orgnih.gov frontiersin.orgnih.gov

This table is not exhaustive and represents a selection of documented effects.

Advanced Studies on Environmental Fate and Degradation Kinetics of Specific Monoethanolamine Derivatives

The environmental fate of maleic hydrazide is a critical area of ongoing research. It is known to be mobile in certain soil types, particularly sandy soils, but is generally not persistent. epa.gov However, it has the potential to contaminate surface water through runoff. epa.gov The degradation of maleic hydrazide in soil is primarily a microbiological process. nih.gov Studies have shown that its degradation can follow zero-order or first-order kinetics depending on the concentration and environmental conditions. nih.govinchem.org The half-life of maleic hydrazide can vary from a few days to a week in different soil types. nih.gov

Table 2: Degradation of Maleic Hydrazide and Monoethanolamine in Soil

CompoundSoil Type/ConditionDegradation DetailsReference
Maleic HydrazideMuck, Sand, Clay86-100%, 87-100%, and 47-67% degradation after 42 days, respectively. nih.gov nih.gov
Maleic HydrazideSandy Loam (potatoes)Half-life of 2-3 days. nih.gov nih.gov
Maleic HydrazideTurfed Sandy LoamHalf-life of 6 days. nih.gov nih.gov
Maleic HydrazideLoam (tobacco)Half-life of 7 days. nih.gov nih.gov
MonoethanolamineHighly Contaminated SoilSlow degradation, with half-lives of 8-20 days at 20°C and 30-60 days at 10°C. nih.gov nih.gov
MonoethanolamineUncontaminated Site SoilRapid degradation, with >99% degraded in less than 3 days. nih.govresearchgate.net nih.govresearchgate.net

Development of Standardized Analytical Protocols for Trace Analysis in Complex Biological and Environmental Matrices

Accurate and sensitive detection of maleic hydrazide and its metabolites is crucial for monitoring its presence in food and the environment. Various analytical methods have been developed, primarily utilizing high-performance liquid chromatography (HPLC) with electrochemical or UV detection. epa.govepa.govconicet.gov.ar These methods have been applied to soil, water, and various food commodities, including garlic. epa.govepa.govconicet.gov.ar Sample preparation often involves extraction with a methanol (B129727)/water mixture, followed by cleanup steps. epa.govepa.gov

While existing methods are effective, there is a need for the development of more robust and standardized analytical protocols for the trace analysis of this compound and its specific degradation products. This is particularly important for complex matrices such as plant tissues, soil organic matter, and processed foods. The development of methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) could offer higher selectivity and sensitivity, allowing for lower detection limits. fera.co.uk Establishing standardized protocols would ensure consistency and comparability of data across different laboratories and regulatory agencies.

Exploration of Synergistic or Antagonistic Interactions with Other Plant Growth Regulators and Biostimulants for Enhanced Plant Responses

The potential for interactions between maleic hydrazide and other agrochemicals is an area ripe for exploration. While some early hypotheses suggested that maleic hydrazide might interfere with plant hormones like auxins and gibberellins, these interactions have not been extensively studied in the context of modern agricultural practices. frontiersin.orgnih.gov

Q & A

Q. How can free and bound residues of maleic hydrazide be quantitatively distinguished in plant tissues?

Methodological Answer : Free and bound maleic hydrazide (MH) residues can be differentiated using hydrolytic reduction followed by spectrophotometric analysis. The ISO 4876 standard method involves acidic digestion to release bound residues, followed by reduction with zinc in sodium hydroxide to convert free MH to hydrazine. Hydrazine is steam-distilled and reacted with p-dimethylaminobenzaldehyde, producing a yellow compound quantified at 355 nm . Advanced separation techniques, such as High-Performance Liquid Chromatography (HPLC), are also employed to resolve complex matrices without hydrolysis-induced degradation .

Advanced Research Question

Q. How do discrepancies in hydrazine impurity levels in commercial maleic hydrazide formulations impact toxicological evaluations?

Methodological Answer : Hydrazine, a toxic impurity in MH formulations, varies widely (0.14–870 mg/kg) and affects carcinogenicity assessments. Researchers must validate impurity levels using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) coupled with derivatization protocols. For instance, Liu et al. (1974) identified inconsistencies in hydrazine content that skewed early toxicological studies . Harmonizing analytical protocols (e.g., ISO 4876) and reporting impurity thresholds (e.g., 1.5 mg/kg in FAO/WHO guidelines) is critical for reproducible risk assessments .

Basic Research Question

Q. What experimental protocols are used to assess MH-induced morphological changes in plants?

Methodological Answer : Controlled mutagenesis studies involve treating seeds or seedlings with MH solutions (e.g., 0.01–0.10% in phosphate buffer, pH 7.0) and monitoring growth parameters. For fenugreek, morphological traits (leaf count, stem height) are recorded post-treatment, with statistical validation via LSD tests to identify significant variations (p < 0.01) . Dose-response curves help determine optimal MH concentrations for inducing variability without phytotoxicity .

Advanced Research Question

Q. How does MH suppress apical dominance in plants, and what molecular mechanisms underlie this effect?

Methodological Answer : MH inhibits cell division in apical meristems by alkylating sulfhydryl (SH) groups in proteins critical for mitosis. This disrupts glutathione-mediated redox regulation, leading to shortened internodes and lateral branch proliferation. In chrysanthemum, 2000 ppm MH increased lateral branches by 18.85 per plant, attributed to anti-auxin activity and disrupted auxin transport . Transcriptomic analysis (RNA-seq) of meristem tissues can further elucidate MH’s impact on cell cycle genes (e.g., cyclins, CDKs).

Basic Research Question

Q. What analytical techniques are suitable for detecting MH polymorphs in pharmaceutical formulations?

Methodological Answer : Terahertz Time-Domain Spectroscopy (THz-TDS) distinguishes MH polymorphs (e.g., MH2 and MH3) via unique absorption peaks (e.g., 0.34 THz for MH2; 0.75 THz for MH3). Solid-state density functional theory (DFT) simulations correlate these peaks with intermolecular hydrogen-bonding patterns . High-pressure Raman and X-ray diffraction further reveal reversible phase transitions (e.g., form III to II at 2 GPa), critical for stability assessments in drug formulations .

Advanced Research Question

Q. How can mixed-methods research design resolve contradictions in MH’s genotoxicity profile?

Methodological Answer : Quantitative assays (e.g., comet assay for DNA damage in Tradescantia) paired with qualitative mutation frequency analysis (pink mutation test) provide triangulated insights. For example, MH induced dose-dependent DNA strand breaks but showed lower mutagenic activity than EMS, suggesting repair mechanisms mitigate its genotoxicity . Integrating metabolomics (e.g., glutathione depletion assays) clarifies mechanisms behind conflicting in vivo/in vitro results .

Basic Research Question

Q. What protocols ensure accurate quantification of MH residues in environmental samples?

Methodological Answer : Sample preparation involves extraction with polar solvents (e.g., methanol/water), followed by cleanup via solid-phase extraction (SPE). HPLC-FLD with a linear range of 19.5–300 ng/mL (r² = 0.9999) achieves detection limits of 4.5 ng/mL, validated via spike-recovery tests (98.79–103.76% recovery) . Matrix-matched calibration compensates for interference in complex samples like soil or tobacco .

Advanced Research Question

Q. Why do MH’s phytotoxic effects vary across tree species in long-term growth control studies?

Methodological Answer : Species-specific responses to trunk-injected MH correlate with vascular transport efficiency and detoxification pathways. In American elm, 0.1% MH suppressed sprout regrowth for three seasons, while sycamore required higher doses. Xylem sap analysis via LC-MS quantifies MH metabolites (e.g., glucuronides), revealing detoxification rates that explain efficacy differences .

Basic Research Question

Q. How do regulatory guidelines address MH’s environmental persistence and non-target toxicity?

Methodological Answer : FAO/WHO guidelines define MH residues as "free + conjugated" forms, mandating hydrolysis-based extraction for compliance testing . Ecotoxicological assessments using model organisms (e.g., Ferrissia rivularis) reveal MH’s LC₅₀ values and sublethal effects (e.g., reduced fecundity at 10 ppm), informing risk mitigation strategies .

Advanced Research Question

Q. What structural features of MH-metal complexes enhance their biological activity?

Methodological Answer : MH’s carboxyl and hydrazide groups form stable complexes with Ca²⁺, Cu²⁺, and Pt²⁺, altering bioavailability. Pt-MH complexes showed antitumor activity against Yoshida sarcoma cells, likely via DNA intercalation. Spectroscopic characterization (IR, XRD) and in vitro cytotoxicity assays (MTT) link coordination geometry (e.g., octahedral vs. square planar) to efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.